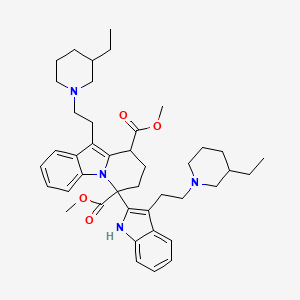
Tetrahydrosecamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrosecamine, also known as this compound, is a useful research compound. Its molecular formula is C42H56N4O4 and its molecular weight is 680.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
Tetrahydrosecamine has been investigated for its potential therapeutic effects in several areas:
- Anti-Cancer Activity : Research indicates that this compound and its analogs exhibit significant anti-cancer properties. For instance, studies have shown that tetrahydroisoquinoline derivatives, closely related to this compound, can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds derived from this compound have demonstrated efficacy against breast cancer and colorectal cancer cells by disrupting cell cycle progression and promoting apoptotic pathways .
- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics. In particular, studies have highlighted its potent activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections .
Medicinal Chemistry Insights
The structure-activity relationship (SAR) of this compound derivatives is crucial for understanding their biological effects:
- Mechanisms of Action : this compound compounds are believed to exert their effects through multiple mechanisms, including the inhibition of specific enzymes involved in cancer progression and microbial resistance. For example, some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication, thereby enhancing their antibacterial efficacy .
- Synthesis of Novel Compounds : Recent advancements in synthetic methods have allowed researchers to create various this compound analogs with improved biological activities. The exploration of these novel compounds is ongoing, with promising results indicating enhanced potency against targeted diseases .
Case Studies and Experimental Findings
Several studies provide detailed insights into the applications of this compound:
- Case Study 1: Anti-Cancer Efficacy : A study conducted on the effects of tetrahydroisoquinoline derivatives on breast cancer cell lines demonstrated that these compounds significantly reduced cell viability at higher concentrations. The results indicated a dose-dependent response, with the highest concentrations leading to increased apoptosis markers such as caspase activation .
- Case Study 2: Antimicrobial Activity : In another experimental setup, this compound was tested against various bacterial strains using the agar diffusion method. Results showed clear zones of inhibition around the wells containing this compound, confirming its effectiveness as an antimicrobial agent .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | Anti-Cancer | Breast Cancer Cell Lines | Induction of apoptosis |
| Tetrahydroisoquinoline | Antimicrobial | E. coli, S. aureus | Inhibition of DNA gyrase |
| This compound Derivative | Anti-Cancer | Colorectal Cancer Cell Lines | Cell cycle arrest |
| Tetrahydroisoquinoline | Antifungal | Candida albicans | Disruption of fungal cell wall synthesis |
属性
CAS 编号 |
33633-19-1 |
|---|---|
分子式 |
C42H56N4O4 |
分子量 |
680.9 g/mol |
IUPAC 名称 |
dimethyl 10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6,9-dicarboxylate |
InChI |
InChI=1S/C42H56N4O4/c1-5-29-13-11-23-44(27-29)25-20-33-32-16-8-10-18-37(32)46-38(33)35(40(47)49-3)19-22-42(46,41(48)50-4)39-34(31-15-7-9-17-36(31)43-39)21-26-45-24-12-14-30(6-2)28-45/h7-10,15-18,29-30,35,43H,5-6,11-14,19-28H2,1-4H3 |
InChI 键 |
HWBGBIQGALATDY-UHFFFAOYSA-N |
SMILES |
CCC1CCCN(C1)CCC2=C(NC3=CC=CC=C32)C4(CCC(C5=C(C6=CC=CC=C6N54)CCN7CCCC(C7)CC)C(=O)OC)C(=O)OC |
规范 SMILES |
CCC1CCCN(C1)CCC2=C(NC3=CC=CC=C32)C4(CCC(C5=C(C6=CC=CC=C6N54)CCN7CCCC(C7)CC)C(=O)OC)C(=O)OC |
同义词 |
tetrahydrosecamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















